2-(Bromomethyl)-1,4-dioxepane
Description
Properties
IUPAC Name |
2-(bromomethyl)-1,4-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-4-6-5-8-2-1-3-9-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCPJHFMUBGJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(OC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824465-37-3 | |
| Record name | 2-(bromomethyl)-1,4-dioxepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,4-dioxepane typically involves the bromination of 1,4-dioxepane. One common method is the reaction of 1,4-dioxepane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,4-dioxepane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The bromomethyl group can participate in addition reactions with alkenes or alkynes
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Addition Reactions: Reagents such as bromine or chlorine in the presence of a catalyst are commonly used
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include alcohols or alkenes.
Addition Reactions: Products include dibromides or dichlorides
Scientific Research Applications
2-(Bromomethyl)-1,4-dioxepane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active compounds.
Medicinal Chemistry: Researchers explore its potential in drug development and as a precursor for pharmacologically active molecules
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,4-dioxepane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive and can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)
- Molecular Formula : C₈H₇BrO
- Key Features: Aromatic aldehyde with a bromomethyl substituent. Safety: Limited toxicological data; requires eye and skin decontamination protocols .
(Bromomethyl)cyclohexane (CAS 2550-36-9)
- Molecular Formula : C₇H₁₃Br
- Key Features: Non-polar cyclohexane ring with a bromomethyl group. Lacks heteroatoms, leading to lower polarity compared to dioxepane derivatives. Applications: Likely used in hydrophobic alkylation reactions. Safety: No specific hazard classification available; general first aid measures for halogenated compounds apply .
Fluorinated Dioxane/Dioxepane Derivatives
- Examples :
- 2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane (CAS 84041-66-7)
- 5-Fluoro-5,7,7-tris(trifluoromethyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-1,4-dioxepane (CAS 94333-56-9)
- Key Features :
1-(4-Bromobenzyl)-1,4-diazepane (CAS 690632-73-6)
- Molecular Formula : C₁₂H₁₇BrN₂
- Bromobenzyl group enables aromatic substitution reactions. Applications: Potential use in pharmaceuticals or ligand design .
Comparative Data Table
| Compound | CAS | Formula | Molecular Weight | Key Functional Groups | Reactivity | Applications |
|---|---|---|---|---|---|---|
| This compound | Not provided | C₆H₁₁BrO₂ | ~211 (estimated) | Bromomethyl, cyclic ether | Alkylation, ring-opening | Organic synthesis |
| 4-(Bromomethyl)benzaldehyde | 51359-78-5 | C₈H₇BrO | 199.05 | Bromomethyl, aldehyde | Nucleophilic addition, alkylation | Fine chemicals |
| (Bromomethyl)cyclohexane | 2550-36-9 | C₇H₁₃Br | 177.08 | Bromomethyl, cyclohexane | Hydrophobic alkylation | Polymer chemistry |
| Fluorinated dioxepane (e.g., 94333-56-9) | 94333-56-9 | C₉H₅F₁₄O₂ | ~526 (estimated) | Fluorine substituents | Inert, thermally stable | Specialty materials |
| 1-(4-Bromobenzyl)-1,4-diazepane | 690632-73-6 | C₁₂H₁₇BrN₂ | 269.18 | Bromobenzyl, diazepane | Coordination, salt formation | Pharmaceuticals, ligands |
Key Research Findings
Reactivity Differences :
- Bromomethyl groups in aliphatic systems (e.g., cyclohexane) favor SN2 mechanisms, while aromatic analogs (e.g., 4-(Bromomethyl)benzaldehyde) may undergo electrophilic aromatic substitution .
- The dioxepane ring’s oxygen atoms increase polarity and solubility in polar solvents compared to cyclohexane derivatives.
Safety Considerations :
- Brominated compounds universally require precautions for skin/eye contact due to alkylation risks. Fluorinated analogs, while less reactive, pose environmental concerns due to persistence .
Application Gaps :
- Fluorinated dioxepanes are niche materials, whereas brominated derivatives are more widely used in synthesis.
Biological Activity
2-(Bromomethyl)-1,4-dioxepane is a compound of interest in various fields, particularly in medicinal chemistry and polymer science. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant studies that highlight its significance.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a dioxepane ring with a bromomethyl substituent, which can influence its reactivity and biological interactions. The presence of the bromine atom is particularly noteworthy as it can enhance the compound's electrophilicity, making it a potential target for nucleophilic attack in biological systems.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:
- Electrophilic Reactions : The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles such as amino acids or nucleic acids, potentially leading to modifications in protein function or gene expression.
- Polymerization : This compound can serve as a monomer in the synthesis of biodegradable polymers, which have applications in drug delivery systems and tissue engineering .
Table 1: Summary of Biological Activities
Antimicrobial Activity
Research has indicated that derivatives of this compound show promising antimicrobial properties. For instance, studies demonstrated its efficacy against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Cytotoxic Effects
In vitro studies have revealed that this compound can induce cytotoxic effects in various cancer cell lines. The compound appears to trigger apoptotic pathways, which could be harnessed for therapeutic purposes in oncology .
Polymer Science Applications
The compound is also significant in polymer chemistry. It has been utilized as a monomer for the synthesis of branched polyesters through radical ring-opening polymerization. These materials exhibit tunable biodegradability and have been tested for their environmental impact through OECD biodegradability tests .
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis methods for 2-(Bromomethyl)-1,4-dioxepane, and how can reaction parameters be controlled to minimize side products?
- Methodological Answer : Gold-catalyzed cyclization of oxetanes has been reported to construct 1,4-dioxepane cores efficiently . For bromomethylation, nucleophilic substitution on pre-functionalized dioxepane intermediates (e.g., hydroxymethyl derivatives) using HBr or PBr₃ in anhydrous solvents (THF, DCM) is common. Key parameters include temperature control (0–25°C), stoichiometric excess of brominating agents (1.2–1.5 equiv), and inert atmosphere to prevent hydrolysis. Monitor progress via TLC or GC-MS to optimize yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm bromomethyl substitution (δ ~3.5–4.0 ppm for -CH₂Br) and dioxepane ring protons (δ ~3.7–4.5 ppm for ether-linked CH₂ groups). 2D NMR (COSY, HSQC) resolves overlapping signals .
- MS : High-resolution ESI-MS or EI-MS confirms molecular ion ([M+H]⁺ or [M]⁺) and bromine isotope patterns.
- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water) or GC with FID detects impurities (<2% threshold for research-grade purity) .
Q. What safety protocols are recommended for handling brominated dioxepane derivatives given limited toxicological data?
- Methodological Answer : Assume acute toxicity due to the bromomethyl group. Use PPE (nitrile gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/skin contact. In case of exposure:
- Eye/Skin : Flush with water for 15 minutes; seek medical attention .
- Spills : Neutralize with sodium bicarbonate, absorb with inert material, and dispose as halogenated waste .
Advanced Research Questions
Q. How does the bromomethyl substituent influence the conformational dynamics of the 1,4-dioxepane ring, and what computational models are suitable for analyzing these effects?
- Methodological Answer : The 1,4-dioxepane ring adopts chair-like or twist-boat conformations, with substituents affecting energy barriers. Bromomethyl’s steric bulk may stabilize chair conformers. Use DFT calculations (B3LYP/6-31G*) to map potential energy surfaces or MD simulations (AMBER force field) in explicit solvent (e.g., chloroform) to study dynamics . Compare with X-ray crystallography data (if available) to validate models .
Q. What strategies can resolve contradictions in reactivity data observed between this compound and other bromomethylated heterocycles under nucleophilic substitution conditions?
- Methodological Answer : Discrepancies may arise from solvent polarity, ring strain, or steric hindrance. Perform kinetic studies (e.g., SN2 reactions with NaN₃ in DMSO vs. DMF) to measure activation parameters (ΔH‡, ΔS‡). Use Hammett plots to correlate electronic effects of substituents. Contrast with analogous compounds (e.g., bromomethyl-dioxanes) to isolate structural influences .
Q. How can researchers design experiments to elucidate the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Test Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis. Vary ligands (e.g., SPhos vs. XPhos) to modulate steric/electronic effects. Analyze products via NOESY to determine coupling sites (e.g., para vs. meta on aromatic partners). Compare with computational predictions (NBO analysis for charge distribution at reactive centers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
